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molecular formula C8H14F2N2 B1398029 4-(3,3-Difluoroazetidin-1-yl)piperidine CAS No. 1093066-73-9

4-(3,3-Difluoroazetidin-1-yl)piperidine

Cat. No. B1398029
M. Wt: 176.21 g/mol
InChI Key: NMSGIIPUOLDNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293735B2

Procedure details

Prepared according to the method used in the preparation of 4-(3,3-difluoroazetidin-1-yl)-piperidine using 3-fluoroazetidine in place of 3,3-difluoroazetidine hydrochloride. The title compound was obtained as a colourless oil (180 mg, 39%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
39%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(F)[CH2:5][N:4]([CH:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:3]1.FC1CNC1>>[F:1][CH:2]1[CH2:3][N:4]([CH:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CN(C1)C1CCNCC1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1CNC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC1CN(C1)C1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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